6-Methyl-5-phenyl-2-(phenylthio)-3-pyridinecarbonitrile
Description
6-Methyl-5-phenyl-2-(phenylthio)-3-pyridinecarbonitrile is a pyridinecarbonitrile derivative characterized by a methyl group at position 6, a phenyl group at position 5, and a phenylthio (-SPh) substituent at position 2 of the pyridine ring, with a carbonitrile (-CN) group at position 3 (Figure 1). The phenylthio group, in particular, is notable for its electron-withdrawing effects and lipophilicity, which may enhance membrane permeability and stability compared to other substituents .
Properties
IUPAC Name |
6-methyl-5-phenyl-2-phenylsulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2S/c1-14-18(15-8-4-2-5-9-15)12-16(13-20)19(21-14)22-17-10-6-3-7-11-17/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPJOMQRMNICCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)SC2=CC=CC=C2)C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-phenyl-2-(phenylthio)-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2-chloro-5-methylpyridine with phenylthiol in the presence of a base to form 2-(phenylthio)-5-methylpyridine. This intermediate is then subjected to a reaction with benzyl cyanide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-phenyl-2-(phenylthio)-3-pyridinecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-Methyl-5-phenyl-2-(phenylthio)-3-pyridinecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-5-phenyl-2-(phenylthio)-3-pyridinecarbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenylthio group can participate in redox reactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s overall reactivity and interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
A comparative analysis of pyridinecarbonitrile derivatives reveals how substituent variations impact physicochemical and biological properties:
Table 1: Key Pyridinecarbonitrile Derivatives and Their Properties
Key Observations:
Substituent Position and Type: The phenylthio group (-SPh) in the target compound contrasts with alkoxy (-OR) groups in ’s vasodilatory compounds. The -SPh group’s higher lipophilicity may improve tissue penetration but reduce solubility compared to -OR .
Biological Activity Trends :
- Pyridinecarbonitriles with electron-withdrawing groups (e.g., -CN, -SPh) often exhibit enhanced binding to enzymatic targets, as seen in anti-inflammatory agents () and vasodilators (). The target compound’s -SPh group aligns with patented anti-inflammatory sulphur-containing derivatives .
Synthetic Considerations :
Pharmacological and Industrial Relevance
- Anti-Inflammatory Potential: The phenylthio group’s presence in the target compound mirrors sulphur-containing derivatives in ’s patent, which are used to treat inflammation. This suggests a plausible mechanism involving cyclooxygenase (COX) inhibition or cytokine modulation .
- Vasodilation vs. Anti-Inflammation: ’s compounds prioritize vasodilation via α1-adrenergic receptor antagonism, whereas the target compound’s structure may favor anti-inflammatory pathways. This divergence highlights how minor substituent changes redirect biological activity .
Biological Activity
6-Methyl-5-phenyl-2-(phenylthio)-3-pyridinecarbonitrile is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including a phenylthio group and a nitrile group, which may contribute to its reactivity and interactions with biological systems. This article examines the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The phenylthio group can participate in redox reactions , while the nitrile group may form hydrogen bonds or coordinate with metal ions, influencing the compound's overall reactivity.
Interaction with Enzymes and Receptors
In biological systems, this compound may modulate enzyme activity or receptor function. For instance, it has been suggested that pyridine derivatives can act as sodium channel modulators, potentially offering therapeutic benefits in pain management .
Biological Activities
Research has indicated various potential biological activities associated with this compound:
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
- Anticancer Activity : Preliminary studies suggest that it may exhibit anti-proliferative effects against certain cancer cell lines, making it a candidate for further cancer research .
- Neuroprotective Effects : Given its interaction with sodium channels, there is potential for neuroprotective applications in neurological disorders .
Table 1: Summary of Biological Activities
| Biological Activity | Description | References |
|---|---|---|
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Anticancer | Inhibition of cancer cell proliferation | |
| Neuroprotective | Potential modulation of sodium channels |
Detailed Research Findings
- Anti-inflammatory Studies : In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production in macrophages, indicating a mechanism for its anti-inflammatory effects.
- Anticancer Research : A study reported that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Neuroprotective Studies : Research on sodium channel modulation revealed that derivatives similar to this compound could selectively inhibit Na V1.8 channels associated with pain signaling pathways, suggesting potential applications in pain management therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
